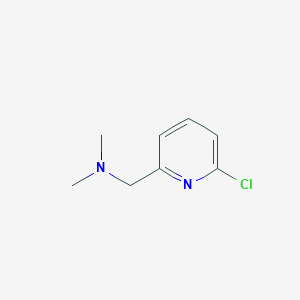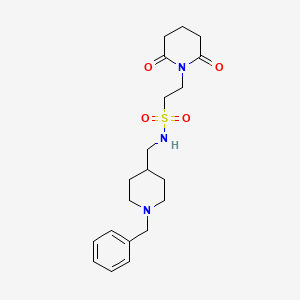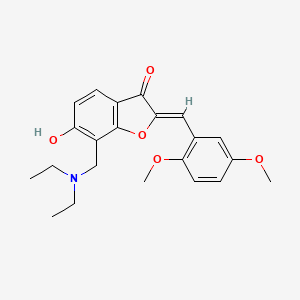![molecular formula C17H14F3N3O2 B2411689 1-(Pyridin-3-yl)-4-[2-(trifluoromethyl)benzoyl]piperazin-2-one CAS No. 2097888-74-7](/img/structure/B2411689.png)
1-(Pyridin-3-yl)-4-[2-(trifluoromethyl)benzoyl]piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(Pyridin-3-yl)-4-[2-(trifluoromethyl)benzoyl]piperazin-2-one” is a complex organic molecule. It contains a pyridine ring, which is a basic six-membered ring with one nitrogen atom, and a piperazin-2-one ring, which is a six-membered ring with two nitrogen atoms . The molecule also contains a trifluoromethyl group, which consists of one carbon atom bonded to three fluorine atoms .
Chemical Reactions Analysis
The reactivity of this compound would depend on its exact structure and the conditions under which it’s used. Pyridine rings can participate in electrophilic substitution reactions, and amide groups (like in piperazin-2-one) can undergo hydrolysis under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the presence of polar groups, the overall shape of the molecule, and the presence of aromatic rings .Aplicaciones Científicas De Investigación
- TTMSS/AIBN serves as a versatile building block for the synthesis of 1-pyridin-3-yl-β-carboline derivatives. Researchers have developed a novel method involving intramolecular radical reactions, where tris(trimethylsilyl)silane (TTMSS) and azobisisobutyronitrile (AIBN) play crucial roles. The process proceeds via a sultam intermediate, leading to the formation of these derivatives .
- Under specific reaction conditions, α-bromoketones react with 2-aminopyridine to yield N-(pyridin-2-yl)amides. The cleavage of C–C bonds is promoted by iodine (I~2~) and tert-butyl hydroperoxide (TBHP). These mild and metal-free conditions make this transformation valuable in synthetic chemistry .
- TT-Py (3-(pyridin-2-yl)triimidazotriazine) exhibits rich photophysical behavior. Researchers have investigated its excitation-dependent fluorescence and phosphorescence in blended films and crystalline phases. This study sheds light on its unique properties and potential applications in optoelectronics and materials science .
- Due to its intriguing photophysical properties, TTMSS/AIBN derivatives could find applications in organic light-emitting diodes (OLEDs), solar cells, and sensors. Their ability to emit fluorescence and phosphorescence under ambient conditions makes them promising candidates for next-generation materials .
- Researchers can explore the biological activity of 1-pyridin-3-yl-β-carboline derivatives synthesized from TTMSS/AIBN. These compounds may exhibit interesting interactions with biological targets, making them potential leads for drug discovery .
- TTMSS/AIBN derivatives could serve as building blocks for designing functional materials. Their unique structures and reactivity open up possibilities for creating supramolecular assemblies, molecular switches, and host-guest systems .
Organic Synthesis and Medicinal Chemistry
C–C Bond Cleavage and Amide Formation
Photophysical Behavior Studies
Materials Science and Optoelectronics
Biological Activity and Drug Discovery
Functional Materials and Supramolecular Chemistry
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
1-pyridin-3-yl-4-[2-(trifluoromethyl)benzoyl]piperazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O2/c18-17(19,20)14-6-2-1-5-13(14)16(25)22-8-9-23(15(24)11-22)12-4-3-7-21-10-12/h1-7,10H,8-9,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIRKHJLTLBVAGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)C2=CC=CC=C2C(F)(F)F)C3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-3-yl)-4-[2-(trifluoromethyl)benzoyl]piperazin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3Z)-3-[(1,3-benzodioxol-5-ylamino)methylene]-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2411606.png)




![2-(4-chlorophenoxy)-N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2411614.png)
![bis(2-[6-(methylsulfanyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethan-1-amine) trihydrochloride](/img/structure/B2411615.png)
![(S)-4A-(ethoxymethyl)-1-(4-fluorophenyl)-6-((4-(trifluoromethyl)phenyl)sulfonyl)-4,4a,5,6,7,8-hexahydro-1H-pyrazolo[3,4-g]isoquinoline](/img/structure/B2411620.png)




![8-((4-Methoxy-3-methylphenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2411627.png)
